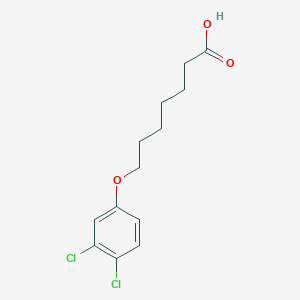

7-(3,4-Dichlorophenoxy)heptanoic acid

Description

Properties

IUPAC Name |

7-(3,4-dichlorophenoxy)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c14-11-7-6-10(9-12(11)15)18-8-4-2-1-3-5-13(16)17/h6-7,9H,1-5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDDQXSQOGFXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653785 | |

| Record name | 7-(3,4-Dichlorophenoxy)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-44-7 | |

| Record name | 7-(3,4-Dichlorophenoxy)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,7-Dichloro-4-heptanone as a Precursor

A critical intermediate in the synthesis of related heptanoic acid derivatives is 1,7-dichloro-4-heptanone , which can be prepared by a catalytic chlorination process:

- Procedure : Hydrochloric acid is added to a reactor with stirring, followed by the batchwise addition of a bicyclopropylketone solution in an organic solvent such as cyclohexane, n-heptane, toluene, or tetrahydrofuran.

- Catalysts : Zinc chloride, aluminum chloride, ferric chloride, or mixtures with phase transfer catalysts like tetrabutylammonium chloride.

- Conditions : Reaction temperature maintained between 30-80 °C, with reaction times of 4-12 hours.

- Workup : Cooling to 0-20 °C, phase separation, and concentration under reduced pressure to isolate the 1,7-dichloro-4-heptanone.

- Advantages : Mild conditions, short reaction time, and simple post-treatment with minimal byproducts.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Hydrochloric acid (35-36.5%), catalyst (ZnCl2, AlCl3, FeCl3) | Stirring, batchwise addition |

| 2 | Bicyclopropylketone + organic solvent | 30-80 °C, 4-12 h |

| 3 | Cooling, phase separation, solvent removal | 0-20 °C, reduced pressure concentration |

Coupling of 3,4-Dichlorophenol to Heptanoic Acid Derivatives

The formation of the 3,4-dichlorophenoxy ether linkage to the heptanoic acid chain is generally achieved via nucleophilic aromatic substitution or Williamson ether synthesis:

- Starting materials : 3,4-dichlorophenol and a suitable halogenated heptanoic acid derivative (e.g., 7-chloroheptanoic acid or 7-haloheptanoate esters).

- Reaction conditions : Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO, THF).

- Temperature : Typically 60-90 °C for several hours to ensure complete substitution.

- Purification : Extraction, acid-base workup, and fractional distillation or recrystallization to isolate the pure this compound.

This approach aligns with sulfonamide and aromatic ether synthesis methods where halogenated aromatic compounds react with nucleophiles under basic conditions.

Preparation of 7-Hydroxyheptanoic Acid Derivatives as Precursors

Another relevant synthetic route involves preparing 7-hydroxyheptanoic acid or its esters, which can then be converted to the dichlorophenoxy derivative:

- Hydrogenation of S-(Z-furyl)acrylic acid in the presence of inert solvents yields a mixture including 7-hydroxyheptanoic acid derivatives.

- Isolation : Fractional distillation using Vigreux columns separates components such as 4-heptanolactone, tetrahydrofurylpropionic acid, and polyesterified 7-hydroxyheptanoic acid.

- Conversion : 7-hydroxyheptanoic acid can be transformed into 7-acetoxyheptanoic acid by reflux and further purified by extraction and distillation.

- Further modification : 7-hydroxyheptanoic acid derivatives can be halogenated (e.g., with hydrobromic acid) to form haloesters, which serve as intermediates for nucleophilic substitution to introduce phenoxy groups.

| Intermediate | Method/Conditions | Notes |

|---|---|---|

| 7-Hydroxyheptanoic acid | Hydrogenation of S-(Z-furyl)acrylic acid | Inert solvent, catalyst filtration |

| 7-Acetoxyheptanoic acid | Reflux hydrogenation mixture ~18 h | Extraction with chloroform, fractionation |

| Haloesters (e.g., bromo) | Saturation with hydrogen halide in ethanol | Distillation to isolate pure haloester |

Conversion to this compound

The final step involves coupling the halo-substituted heptanoic acid derivative with 3,4-dichlorophenol:

- Nucleophilic substitution : The phenol oxygen attacks the haloalkyl intermediate, displacing the halogen.

- Catalysts and bases : Potassium carbonate or sodium hydride facilitate deprotonation of phenol and promote reaction.

- Solvents : Polar aprotic solvents such as DMF or DMSO are preferred.

- Temperature and time : Typically heated at 60-90 °C for several hours.

- Purification : Acidification to precipitate the acid, followed by filtration and recrystallization.

This method is consistent with well-established aromatic ether synthesis routes and reported sulfonamide derivative preparations.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | 1,7-Dichloro-4-heptanone | Hydrochloric acid, ZnCl2 catalyst, 30-80 °C, 4-12h | Mild, short reaction, easy workup |

| 2 | Halo-substituted heptanoic acid | Halogenation of 7-hydroxyheptanoic acid derivatives | Use of hydrobromic/hydriodic acid |

| 3 | This compound | Nucleophilic substitution with 3,4-dichlorophenol, K2CO3/NaH, DMF, 60-90 °C | Williamson ether synthesis type |

| 4 | Final purification | Extraction, acidification, distillation, recrystallization | Ensures high purity |

Research Findings and Considerations

- The use of phase transfer catalysts in the chlorination step improves yields and reduces byproducts.

- Fractional distillation with Vigreux columns is effective for separating closely related intermediates and purifying the target acid.

- The halogenated intermediates are versatile and can be converted to amino or other functional derivatives, indicating synthetic flexibility.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions, as excessive heating can lead to polymerization or degradation.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenoxy)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-(3,4-Dichlorophenoxy)heptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenoxy)heptanoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The heptanoic acid chain may facilitate the compound’s entry into cells or its interaction with lipid membranes.

Comparison with Similar Compounds

7D5 (7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid)

- Structure : A furan fatty acid (FuFA) with a 3,4-dimethyl-5-pentylfuran ring at the seventh carbon.

- Properties : Found in fish oil and biological samples, FuFAs like 7D5 exhibit antioxidant and anti-inflammatory activities. The furan ring and alkyl chain enhance lipid solubility, facilitating integration into cellular membranes.

- Key Difference: The furan ring in 7D5 contrasts with the dichlorophenoxy group in the target compound, leading to distinct electronic and steric effects. FuFAs are biologically endogenous, whereas this compound is synthetic .

SQ29,072 (7-[[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-heptanoic acid)

- Structure: Features a mercaptomethyl-phenylpropyl amino group at the seventh carbon.

- Properties: Acts as an enzyme inhibitor (e.g., angiotensin-converting enzyme) due to the thiol group’s nucleophilic reactivity.

- Key Difference: The sulfur-containing moiety in SQ29,072 introduces redox activity absent in the dichlorophenoxy derivative .

7-(2,4-Dichlorophenyl)-7-oxoheptanoic Acid

- Structure : Substituted with a 2,4-dichlorophenyl group and a ketone (oxo) at the seventh carbon.

- The 2,4-dichloro substitution pattern differs from the 3,4-dichloro configuration in the target compound, which may alter steric hindrance and binding affinity in biological systems .

7-Hydroxyheptanoic Acid

- Structure: A hydroxyl group replaces the dichlorophenoxy moiety.

- Properties: Hydrophilic due to the polar hydroxy group, making it suitable for polymer synthesis (e.g., polyhydroxyalkanoates). Lacks the aromatic and halogenated features of the target compound, resulting in lower environmental persistence .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₆Cl₂O₃ | 299.17 | 3,4-Dichlorophenoxy at C7 | High lipophilicity, potential herbicide intermediate |

| 7D5 | C₁₈H₂₈O₃ | 298.41 | 3,4-Dimethyl-5-pentylfuran at C7 | Antioxidant, endogenous in fish oil |

| SQ29,072 | C₁₄H₁₉NO₃S | 283.37 | Mercaptomethyl-phenylpropyl amino at C7 | Enzyme inhibitor, prodrug candidate |

| 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄Cl₂O₃ | 297.15 | 2,4-Dichlorophenyl and oxo at C7 | Electrophilic reactivity |

| 7-Hydroxyheptanoic acid | C₇H₁₄O₃ | 146.18 | Hydroxy at C7 | Hydrophilic, polymer precursor |

Research Findings and Implications

- Lipophilicity and Bioavailability: The dichlorophenoxy group in this compound likely enhances its membrane permeability compared to 7-hydroxyheptanoic acid, as seen in analogous chlorinated compounds used in agrochemicals .

- Substituent Position Effects : The 3,4-dichloro configuration may offer superior steric compatibility with biological targets compared to the 2,4-dichloro isomer, as ortho-substitutions often hinder binding .

- Functional Group Reactivity: Unlike SQ29,072’s thiol group, the phenoxy ether in the target compound is less prone to oxidation, suggesting greater environmental persistence .

Biological Activity

7-(3,4-Dichlorophenoxy)heptanoic acid, with the CAS number 87411-44-7, is a compound that has garnered attention in various fields of biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and references to relevant studies.

Chemical Structure and Properties

The molecular structure of this compound features a heptanoic acid backbone substituted with a dichlorophenoxy group. This structural configuration suggests potential interactions with biological systems that can lead to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases.

- Plant Growth Regulation : Similar compounds have been studied for their ability to regulate plant growth, indicating that this compound might also influence plant physiological processes .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may involve:

- Interaction with Enzymes and Receptors : The dichlorophenoxy moiety could interact with specific enzymes or receptors in both microbial and plant systems.

- Influence on Metabolic Pathways : The compound might affect metabolic pathways related to growth regulation and defense mechanisms in plants.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial effects of various phenoxyacetic acids indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antimicrobial agents.

Case Study: Plant Growth Regulation

Research exploring the regulation of plant growth using aryloxy acids found that compounds with similar structures could enhance root development and increase resistance to environmental stress. This suggests that this compound may also play a role in improving plant resilience and growth under adverse conditions .

Toxicity and Safety Profile

Toxicological evaluations are crucial for understanding the safety profile of any compound intended for therapeutic or agricultural use. Initial studies indicate that this compound has low toxicity levels in animal models when administered at recommended doses. Long-term studies are necessary to fully assess its safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 7-(3,4-Dichlorophenoxy)heptanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A modified esterification approach can be adapted from related phenoxyacetic acid derivatives. For example, dissolve 0.01 moles of 3,4-dichlorobenzoic acid in methanol (20 mL) with concentrated sulfuric acid (1 mL) as a catalyst, reflux for 4 hours, and purify via recrystallization from ethanol . Optimization may involve adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol), or catalyst concentration. Fractional factorial design (2^k-p) can systematically evaluate variables like temperature, reflux time, and acid catalyst strength to maximize yield .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar compounds (e.g., 7-phenylheptanoic acid), use PPE including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols by working in a fume hood with HEPA filtration. In case of skin contact, wash immediately with soap and water for 15 minutes. Store the compound at 2–8°C in airtight containers to prevent degradation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry indicate purity .

- NMR : Compare ¹H NMR spectra (DMSO-d6, 400 MHz) to reference data for analogous compounds (e.g., 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid). Key signals include δ 12.1 ppm (carboxylic acid -COOH) and aromatic protons (δ 7.2–7.8 ppm) .

- Melting Point : Confirm consistency with literature values (e.g., 122–124°C for similar heptanoic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Apply quantum chemistry calculations (e.g., DFT at B3LYP/6-31G* level) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can predict binding affinities. Validate with in vitro assays (e.g., COX-2 inhibition IC50) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to systematically compare datasets, focusing on variables like cell lines (e.g., HeLa vs. HEK293), exposure times (24h vs. 48h), and solvent controls (DMSO ≤0.1% v/v) .

- Dose-Response Curves : Fit data to Hill equations to differentiate cytotoxic (low EC50) vs. therapeutic effects. For example, IC50 discrepancies may arise from assay sensitivity (MTT vs. ATP luminescence) .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Reduce side reactions by controlling residence time (e.g., 30 min at 80°C) and mixing efficiency.

- Membrane Separation : Use nanofiltration (MWCO 500 Da) to isolate the product from unreacted precursors, achieving >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.